molecular formula C20H32O6 B162600 Thromboxane B3 CAS No. 71953-80-5

Thromboxane B3

Cat. No.: B162600
CAS No.: 71953-80-5
M. Wt: 368.5 g/mol
InChI Key: OYPPJMLKAYYWHH-OHVJZDGFSA-N
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Description

Thromboxane B3 is a member of the thromboxane family, which are biologically active lipids derived from arachidonic acid. This compound is a prostaglandin analog formed through the cyclooxygenase metabolic pathway. It is generated in platelets and vascular endothelial cells and plays a role in various physiological processes, including platelet aggregation and vasoconstriction .

Scientific Research Applications

Thromboxane B3 has numerous scientific research applications, including:

    Chemistry: It is used as a model compound to study the cyclooxygenase pathway and the synthesis of eicosanoids.

    Biology: this compound is studied for its role in platelet aggregation and vasoconstriction, which are critical in understanding cardiovascular diseases.

    Medicine: Research on this compound contributes to the development of therapeutic agents targeting thromboxane pathways to treat conditions like thrombosis and hypertension.

    Industry: this compound is used in the pharmaceutical industry for the development of drugs that modulate its activity.

Mechanism of Action

Target of Action

The primary targets of TXB3 are the Cyclooxygenase (COX) enzymes and Thromboxane Synthase (TXS) . These enzymes play a crucial role in the metabolic pathway of arachidonic acid (AA), a key component in the production of prostaglandin-like compounds . TXB3 is generated from AA in platelets and vascular endothelial cells through the catalysis of COX and TXS .

Mode of Action

TXB3 interacts with its targets (COX and TXS) to facilitate the conversion of AA into a prostaglandin-like compound . This interaction results in the formation of TXB3 in human platelets upon ingestion of eicosapentaenoic acid (C20: 5ω3) . Thromboxane acts by binding to any of the thromboxane receptors, G-protein-coupled receptors coupled to the G protein Gq .

Biochemical Pathways

The biochemical pathway affected by TXB3 is the cyclooxygenase (COX) metabolic pathway . This pathway is responsible for the conversion of arachidonic acid (AA) into various prostaglandin-like compounds . TXB3 is a product of this pathway, formed through the catalysis of COX and TXS .

Pharmacokinetics

It is known that txb3 is a chemically unstable lipid mediator , which may impact its bioavailability and half-life in the body.

Result of Action

The result of TXB3’s action is multifaceted. As a prostaglandin analog, it plays a role in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . It is a vasoconstrictor and a potent hypertensive agent, and it facilitates platelet aggregation .

Action Environment

The action of TXB3 can be influenced by various environmental factors. For instance, the ingestion of eicosapentaenoic acid (C20: 5ω3) has been reported to lead to the formation of TXB3 in human platelets . Additionally, the balance of TXB3 with other prostaglandins in the body can impact its overall effect .

Biochemical Analysis

Biochemical Properties

Thromboxane B3 interacts with several enzymes and proteins. It is a product of the cyclooxygenase (COX) metabolic pathway, specifically derived from arachidonic acid . The enzymes involved in its synthesis include cyclooxygenase and thromboxane synthase . These interactions are crucial for the formation of this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound is known to augment cellular immune responses and inflammatory tissue injury .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to any of the thromboxane receptors, G-protein-coupled receptors coupled to the G protein Gq . This binding interaction leads to various cellular responses, including vasoconstriction and platelet aggregation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It has been reported that this compound is involved in critical events for ovulation and regulates extracellular PGE2 concentration for follicular development in the ovaries

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, Thromboxane inhibitors have been shown to prolong graft survival and improve graft function in animal models of rejection

Metabolic Pathways

This compound is involved in the cyclooxygenase (COX) metabolic pathway . It is derived from arachidonic acid, which is metabolized by the enzymes cyclooxygenase and thromboxane synthase to form this compound .

Transport and Distribution

It is known that this compound is generated from arachidonic acid in platelets and vascular endothelial cells , suggesting that it may be transported and distributed through these cells.

Subcellular Localization

Given that it is synthesized in platelets and vascular endothelial cells , it is likely that this compound is localized in these cells

Preparation Methods

Synthetic Routes and Reaction Conditions: Thromboxane B3 is synthesized from arachidonic acid through the action of cyclooxygenase and thromboxane synthase enzymes. The process involves the conversion of arachidonic acid to prostaglandin H2, which is then converted to thromboxane A3 and subsequently to this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of arachidonic acid from biological sources, followed by enzymatic conversion using cyclooxygenase and thromboxane synthase. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Thromboxane B3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: It can be reduced under specific conditions to yield other biologically active compounds.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Various organic reagents can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include various hydroxylated and carboxylated derivatives of this compound, which have distinct biological activities .

Comparison with Similar Compounds

    Thromboxane A2: A potent vasoconstrictor and platelet aggregator, but more unstable than thromboxane B3.

    Thromboxane B2: A stable metabolite of thromboxane A2, with similar biological activities but different stability profiles.

Uniqueness of this compound: this compound is unique due to its formation from eicosapentaenoic acid, which is derived from dietary sources like fish oil. This makes it less potent than thromboxane A2 but still biologically active, contributing to its distinct role in modulating cardiovascular functions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Thromboxane B3 involves the conversion of Thromboxane A2 to Thromboxane B3 by introducing a hydroxyl group at the C-11 position of the molecule.", "Starting Materials": [ "Thromboxane A2", "Hydrogen peroxide", "Sodium hydroxide", "Sodium borohydride", "Methanol", "Acetic acid", "Diethyl ether" ], "Reaction": [ "Thromboxane A2 is dissolved in methanol", "Hydrogen peroxide is added dropwise to the solution", "Sodium hydroxide is added to the solution to adjust the pH to 10", "The solution is stirred at room temperature for 2 hours", "Sodium borohydride is added to the solution to reduce the peroxide to a hydroxyl group", "The solution is stirred for an additional hour", "Acetic acid is added to the solution to adjust the pH to 4", "The solution is extracted with diethyl ether", "The organic layer is washed with water and dried over anhydrous sodium sulfate", "The solvent is evaporated to obtain Thromboxane B3 as a white solid" ] }

CAS No.

71953-80-5

Molecular Formula

C20H32O6

Molecular Weight

368.5 g/mol

IUPAC Name

(E)-7-[4,6-dihydroxy-2-[(1E,5E)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid

InChI

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,20-22,25H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3+,7-4+,13-12+

InChI Key

OYPPJMLKAYYWHH-OHVJZDGFSA-N

Isomeric SMILES

CC/C=C/CC(/C=C/C1C(C(CC(O1)O)O)C/C=C/CCCC(=O)O)O

SMILES

CCC=CCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O

Canonical SMILES

CCC=CCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O

physical_description

Solid

Synonyms

thromboxane B3
TXB3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is TXB3 formed in the body?

A1: TXB3 is formed through the enzymatic metabolism of EPA. Following the release of EPA from membrane phospholipids, typically by phospholipase A2, it becomes a substrate for cyclooxygenase and subsequently thromboxane synthase, ultimately yielding TXA3. TXA3 is unstable and rapidly hydrolyzes to form TXB3. [, , , ]

Q2: How does dietary intake of EPA affect TXB3 levels?

A2: Dietary supplementation with EPA-rich sources, like fish oil, significantly elevates TXB3 levels in the body. This effect has been observed in various studies where participants consuming EPA demonstrated increased TXB3 production in platelets and higher urinary excretion of TXB3 metabolites. [, , , , , ]

Q3: What are the biological effects of TXB3 compared to TXB2?

A3: TXB3 is known to have significantly weaker pro-aggregatory effects on platelets compared to TXB2, which is a potent inducer of platelet aggregation. This difference arises from their different fatty acid precursors and has implications for their respective roles in cardiovascular health. [, , , , , ]

Q4: Does TXB3 have any other biological activities besides its effects on platelets?

A4: While the effects of TXB3 on platelet aggregation are well-documented, research on its other biological activities is ongoing. Studies suggest potential roles in inflammation modulation, possibly contributing to the beneficial effects observed with omega-3 fatty acid intake. [, , , ]

Q5: What analytical techniques are commonly used to detect and quantify TXB3?

A5: Gas chromatography coupled with mass spectrometry (GC/MS) is widely employed for the identification and quantification of TXB3. This technique offers high sensitivity and specificity, allowing for accurate measurements in various biological samples. [, , , ]

Q6: Are there any alternative methods for analyzing TXB3?

A6: Besides GC/MS, other techniques like high-performance liquid chromatography coupled with enzyme-linked immunosorbent assay (HPLC/ELISA) have been developed for TXB3 analysis. These methods offer advantages in terms of sample preparation and throughput, making them suitable for specific research applications. [, , , ]

Q7: Can TXB3 levels serve as a marker for EPA intake and metabolism?

A7: Yes, TXB3 levels are considered a reliable marker for assessing EPA intake and metabolism. Studies have shown a direct correlation between dietary EPA consumption and increased TXB3 levels, indicating its role as a valuable biomarker. [, , , , ]

Q8: What are some future research directions for understanding TXB3 better?

A9: Future research should focus on: - Detailed characterization of TXB3 receptors and downstream signaling pathways. [] - Investigating the potential therapeutic applications of modulating TXB3 levels in specific diseases. [, , ] - Developing more efficient and cost-effective analytical methods for large-scale clinical studies. [, , ] - Exploring the interplay between TXB3 and other lipid mediators in health and disease. [, , ]

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